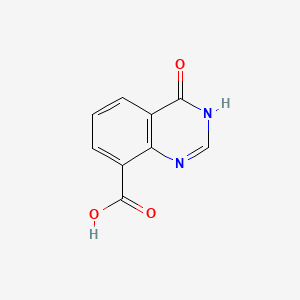

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-HIV Integrase Evaluation

4-Oxo-4H-quinolizine-3-carboxylic acid derivatives have been designed and synthesized for possible HIV integrase inhibitory activity . These compounds have been found to have high selectivity and binding ability to Mg(II), which is crucial in the replication of the life cycle for the HIV virus .

Antifungal Activity

Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Quinazoline derivatives have also been found to exhibit anticancer activity . This suggests that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could potentially be used in the development of new anticancer therapies.

Anti-inflammatory Activity

Another important application of quinazoline derivatives is their anti-inflammatory activity . This means that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could potentially be used in the treatment of inflammatory diseases.

Antibacterial Activity

Quinazoline derivatives have been found to show antibacterial activity . This suggests that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could be used in the development of new antibacterial drugs.

Antioxidant Activity

Quinazoline derivatives have been reported to show antioxidant activity . This means that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could potentially be used as an antioxidant.

Glycogen Synthase Kinase (GSK-3) Inhibitors

Certain synthesized compounds related to 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid have been found to be potent glycogen synthase kinase (GSK-3) inhibitors . This suggests potential applications in the treatment of diseases related to glycogen synthase kinase.

Antidiabetic Activity

Due to their potential as GSK-3 inhibitors, quinazoline derivatives could also have applications in the treatment of diabetes .

Wirkmechanismus

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid inhibits the activity of b-raf and is active against mutant melanoma cells . It’s pharmacokinetic properties are determined by its physicochemical profile, which includes molecular weight, lipophilicity, and logP value . These characteristics allow it to diffuse across cell membranes through passive transport mechanisms .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-oxo-3H-quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRVSIMAIQEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659436 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid | |

CAS RN |

19181-77-2 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

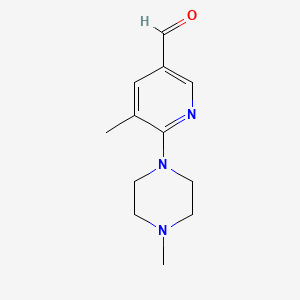

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)

![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)